molecular formula C21H16FN3O2S2 B2552888 N-(2-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291848-39-9

N-(2-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2552888
CAS No.: 1291848-39-9
M. Wt: 425.5
InChI Key: PMSYQCSHLPRZSV-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H16FN3O2S2 and its molecular weight is 425.5. The purity is usually 95%.
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Scientific Research Applications

Dual Inhibitory Activity on Enzymes

This compound exhibits potent dual inhibitory activities against crucial enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are pivotal in the synthesis of thymidine and folate, respectively, in human cells. The inhibition of these enzymes suggests its potential application in the development of novel chemotherapeutic agents for cancer treatment. The research indicates that derivatives of the 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine scaffold, including compounds similar to N-(2-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide, show high potency and selectivity against these enzymes, demonstrating significant potential in drug development (Gangjee et al., 2008).

Potential in Antiviral Therapy

Another study explores the quantum chemical insight into the molecular structure, interactions, and spectroscopic characteristics of a similar compound, highlighting its antiviral potency against SARS-CoV-2. The molecular docking results showed a significant binding energy, suggesting that such compounds could serve as a basis for developing novel antiviral drugs, especially targeting COVID-19 (Mary et al., 2020).

Structural Analysis and Molecular Design

Studies on the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides provide insights into their molecular conformations, which are crucial for designing compounds with optimized pharmacokinetic and pharmacodynamic properties. Such information aids in the rational design of novel compounds for various therapeutic applications, including antitumor and antimicrobial agents (Subasri et al., 2016).

Implications in Herbicide Development

Research on derivatives of this compound has also extended into the agricultural sector, particularly in the synthesis and evaluation of herbicidal activity. These compounds have shown promising results in controlling dicotyledonous weeds, suggesting their potential application in developing new herbicides (Wu et al., 2011).

Advanced Material Science Applications

The unique electronic and structural properties of these compounds make them candidates for material science applications, particularly in the development of high-refractive-index polymers and small-molecule organic semiconductors for optoelectronic devices. Their molecular design can contribute to the development of materials with enhanced optical, electronic, and thermal properties (Tapaswi et al., 2015).

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2S2/c1-13-6-2-5-9-17(13)25-20(27)19-16(10-11-28-19)24-21(25)29-12-18(26)23-15-8-4-3-7-14(15)22/h2-11H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSYQCSHLPRZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.